2-(4-nitrophenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that features a combination of nitrophenyl, acetylphenyl, and dioxoisoindoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-nitrobenzaldehyde with 4-acetylphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization reactions to form the dioxoisoindoline core. The final step involves esterification with 2-oxoethyl groups under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetyl derivatives.
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl and acetylphenyl groups may play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate
- 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-1,3-dioxoisoindoline-5-carboxylate
Uniqueness
2-(4-nitrophenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to the presence of both nitrophenyl and acetylphenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C25H16N2O8 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(4-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C25H16N2O8/c1-14(28)15-2-7-18(8-3-15)26-23(30)20-11-6-17(12-21(20)24(26)31)25(32)35-13-22(29)16-4-9-19(10-5-16)27(33)34/h2-12H,13H2,1H3 |
InChI Key |
JBBPCPSQYWODRP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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